molecular formula C16H19N3O2 B13875956 5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-2-carboxamide

5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-2-carboxamide

Cat. No.: B13875956
M. Wt: 285.34 g/mol
InChI Key: OHFJDWQYOXTENW-UHFFFAOYSA-N
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Description

5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Amidation: Formation of the carboxamide group through reaction with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature regulation to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-2-carboxamide may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-2-carboxamide would depend on its specific interactions with molecular targets. This might involve binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-amino-2-methylphenyl)-N-(2-ethoxyethyl)pyridine-2-carboxamide
  • 5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-3-carboxamide

Uniqueness

The uniqueness of 5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

5-(5-amino-2-methylphenyl)-N-(2-methoxyethyl)pyridine-2-carboxamide

InChI

InChI=1S/C16H19N3O2/c1-11-3-5-13(17)9-14(11)12-4-6-15(19-10-12)16(20)18-7-8-21-2/h3-6,9-10H,7-8,17H2,1-2H3,(H,18,20)

InChI Key

OHFJDWQYOXTENW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(=O)NCCOC

Origin of Product

United States

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